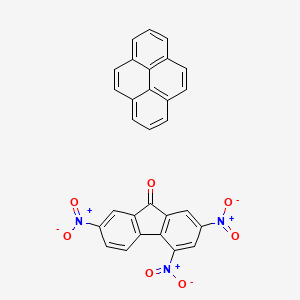
Pyrene; 2,4,7-trinitrofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4,7-trinitrofluoren-9-one typically involves the nitration of fluorenone. The process begins with the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro derivatives, which are further nitrated to yield the final product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
2,4,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Substitution: The nitro groups in 2,4,7-trinitrofluoren-9-one can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,7-trinitrofluoren-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7-trinitrofluoren-9-one involves its strong electron-accepting properties. This allows it to form charge-transfer complexes with electron-donating molecules . These complexes exhibit unique electronic and optical properties, which are exploited in various applications . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2,4,7-trinitrofluoren-9-one can be compared with other similar compounds, such as:
2,4,7-trinitro-9-fluoroenylidene malononitrile: This compound also forms charge-transfer complexes but has different electronic properties due to the presence of the malononitrile group.
These comparisons highlight the unique properties of 2,4,7-trinitrofluoren-9-one, particularly its strong electron-accepting ability and its versatility in forming charge-transfer complexes .
Properties
CAS No. |
3918-78-3 |
|---|---|
Molecular Formula |
C29H15N3O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
pyrene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C16H10.C13H5N3O7/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H |
InChI Key |
SIGROPCIDIOMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


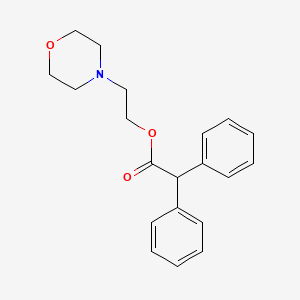
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
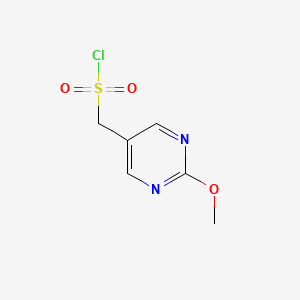
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
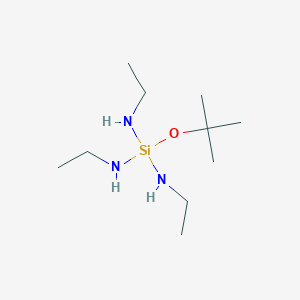
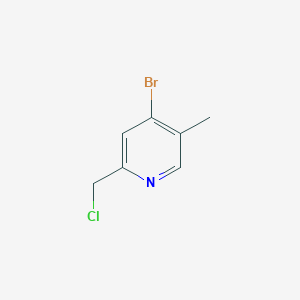
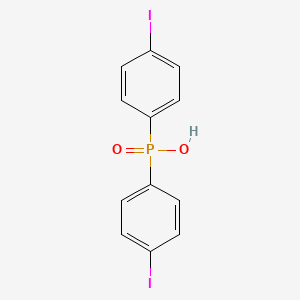
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)

